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Introduction
Tris(2-aminoethyl)amine, commonly referred to as tren, is a tripodal tetramine that serves as

a versatile chelating agent and a fundamental building block in organic synthesis. Its unique

branched structure, featuring a central tertiary amine and three primary amine arms, makes it

an important ligand in coordination chemistry and a precursor for the development of more

complex molecules, including pharmaceuticals and materials. This technical guide provides a

comprehensive overview of the primary synthesis pathways for Tris(2-aminoethyl)amine,

complete with detailed experimental protocols, quantitative data, and workflow visualizations to

aid researchers in their synthetic endeavors.

I. Synthesis Pathway from Triethanolamine
One of the most established and industrially relevant methods for synthesizing Tris(2-
aminoethyl)amine begins with the readily available starting material, triethanolamine. This

pathway involves a two-step process: the chlorination of triethanolamine to form the

intermediate tris(2-chloroethyl)amine hydrochloride, followed by amination to yield the final

product.
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Caption: Overall synthesis of Tris(2-aminoethyl)amine from triethanolamine.

Step 1: Synthesis of Tris(2-chloroethyl)amine
Hydrochloride
The initial step involves the conversion of the hydroxyl groups of triethanolamine to chlorides

using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol:

A detailed experimental protocol for this chlorination step is as follows:

To a 1-liter flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine

and 300 mL of dichloroethane.[1]

While stirring, slowly add 51.0 mL of thionyl chloride to the mixture.[1]

Heat the mixture to reflux and maintain this temperature for 4 hours.[1]

After the reflux period, quench the reaction by the addition of 20 mL of methanol.[1]

Remove the solvent by rotary evaporation to obtain a white crystalline mass of tris(2-

chloroethyl)amine hydrochloride.[1] The yield for this step is reported to be quantitative.[1]
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An alternative procedure utilizes dimethylformamide (DMF) as a catalyst.[2][3] In this variation,

triethanolamine and DMF are mixed, and thionyl chloride is added dropwise.[2] The reaction is

then heated to 70°C for 6-8 hours.[2]

Step 2: Amination of Tris(2-chloroethyl)amine
Hydrochloride
The chlorinated intermediate is then reacted with ammonia to substitute the chloride ions with

amino groups, forming Tris(2-aminoethyl)amine.

Experimental Protocol:

A representative procedure for the amination is as follows:

In a 250 mL three-necked flask, add 130 g of aqueous ammonia.[4]

Dissolve 48.2 g of tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol.[4]

Add the ethanolic solution of the hydrochloride to the aqueous ammonia with stirring.

Heat the mixture in an oil bath to 70°C and maintain a reflux for 7 hours.[4] The color of the

reaction mixture will gradually change from colorless to dark brown.[4]

After the reaction is complete, remove the solvent and excess ammonia by rotary

evaporation to yield a dark brown viscous material.[4]

Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate

ammonium chloride.

Filter the mixture to remove the ammonium chloride solid and collect the filtrate.

Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.[4]

The final product, Tris(2-aminoethyl)amine, is isolated by reduced pressure distillation,

collecting the fraction at 140-150°C at 5 kPa.[4]

Quantitative Data for the Triethanolamine Pathway
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Step
Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1.

Chlorinatio

n

Triethanola

mine

Thionyl

chloride

Dichloroeth

ane
Reflux 4

Quantitativ

e[1]

1.

Chlorinatio

n (with

catalyst)

Triethanola

mine

Thionyl

chloride,

DMF

- 70 6-8 -

2.

Amination

Tris(2-

chloroethyl

)amine HCl

Aqueous

Ammonia
Ethanol 70 7 92.3[4]

Overall

(Example

1)

Triethanola

mine

SOCl₂,

DMF, NH₃,

NaOH

Ethanol 70
7

(amination)
81.51[3]

Overall

(Example

2)

Triethanola

mine

SOCl₂,

DMF, NH₃,

NaOH

Ethanol 70
7

(amination)
74.3[3]

II. Synthesis Pathway via Hydrogenation of
Nitrilotriacetonitrile
An alternative industrial route to Tris(2-aminoethyl)amine involves the catalytic hydrogenation

of nitrilotriacetonitrile (NTAN). This method directly converts the nitrile groups to primary

amines.

Overall Reaction Scheme:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemicalbook.com/synthesis/tris-2-chloroethyl-amine-hydrochloride.htm
https://www.chemicalbook.com/synthesis/tris-2-aminoethyl-amine.htm
https://patents.google.com/patent/CN109438252B/en
https://patents.google.com/patent/CN109438252B/en
https://www.benchchem.com/product/b1216632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrilotriacetonitrile
(NTAN)

Tris(2-aminoethyl)amine
(tren)

+ 6 H₂

(Raney Co)

H₂

Raney Cobalt

Click to download full resolution via product page

Caption: Synthesis of Tris(2-aminoethyl)amine by hydrogenation of NTAN.

Experimental Protocol:

This process is typically carried out as a batchwise hydrogenation in a fed-batch reactor to

control the reaction and maximize the yield of the desired non-cyclic product.[5]

Prepare a feedstock solution of nitrilotriacetonitrile in a suitable solvent such as

dimethylformamide (DMF).

Charge a fed-batch reactor with a Raney cobalt catalyst under an inert atmosphere.[5]

Pressurize the reactor with hydrogen.

Gradually introduce the NTAN feedstock solution into the reactor over the entire course of

the reaction. The rate of addition should not exceed the rate of hydrogenation to maintain a

low concentration of the nitrile in the reactor.[5]

The reaction can be optionally conducted in the presence of anhydrous ammonia to improve

selectivity.[5]

Upon completion of the reaction, the catalyst is filtered off, and the Tris(2-aminoethyl)amine
is isolated from the filtrate.
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Quantitative Data for the NTAN Hydrogenation Pathway
Starting
Material

Catalyst Solvent
Temperatur
e (°C)

Pressure
(psig)

Yield (%)

Nitrilotriaceto

nitrile
Raney Cobalt DMF 120 1500 79.6[5]

Nitrilotriaceto

nitrile

Cr-promoted

Raney Co
DMF 120 1500 76.2[5]

III. Other Potential Synthesis Pathways
While the routes from triethanolamine and nitrilotriacetonitrile are well-documented, other

potential synthetic strategies exist, though detailed experimental protocols for the specific

synthesis of Tris(2-aminoethyl)amine are less commonly reported.

From Ethylenediamine and Ethylene Oxide: The reaction of ethylene oxide with ammonia

and ethanolamines is a known industrial process for producing various ethyleneamines.[6][7]

In principle, controlling the reaction conditions could favor the formation of the branched

Tris(2-aminoethyl)amine structure, but specific procedures for this selective synthesis are

not readily available.

From Aziridine: The ring-opening polymerization of aziridines is a known method for

producing polyamines.[8] This approach can lead to both linear and branched structures.

While it is conceivable to produce Tris(2-aminoethyl)amine through a controlled reaction of

aziridine, specific and reliable protocols for this particular synthesis are not well-established

in the reviewed literature.

IV. Experimental Workflows
Workflow for Synthesis from Triethanolamine
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Caption: Experimental workflow for the synthesis of tren from triethanolamine.
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Workflow for Synthesis from Nitrilotriacetonitrile
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Caption: Experimental workflow for the synthesis of tren from NTAN.

V. Conclusion
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The synthesis of Tris(2-aminoethyl)amine can be effectively achieved through several

pathways, with the routes starting from triethanolamine and nitrilotriacetonitrile being the most

well-documented and industrially viable. The choice of synthesis will depend on factors such as

the availability of starting materials, required scale, and desired purity. This guide provides the

necessary detailed protocols and quantitative data to enable researchers to select and

implement the most suitable method for their specific needs. Further research into optimizing

these processes and exploring alternative green synthetic routes will continue to be of interest

to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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